molecular formula C12H17ClN2O B1395214 N-Phenyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-62-2

N-Phenyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1395214
CAS RN: 1246172-62-2
M. Wt: 240.73 g/mol
InChI Key: SPFSWFBVIGZJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to N-Phenyl-2-piperidinecarboxamide hydrochloride, has been extensively studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C12H17ClN2O. It has a molecular weight of 240.73 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 240.73 g/mol.

Scientific Research Applications

1. Soluble Epoxide Hydrolase Inhibition

A study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a critical enzyme in the metabolism of fatty acids. The triazine heterocycle in these compounds was essential for high potency and selectivity, indicating potential applications in disease models related to enzyme function (R. Thalji et al., 2013).

2. Anti-Acetylcholinesterase Activity

Certain piperidine derivatives, including those similar to N-Phenyl-2-piperidinecarboxamide hydrochloride, were synthesized and found to have potent anti-acetylcholinesterase activity. This is relevant for developing treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

3. Anticonvulsant Properties

N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and related compounds were synthesized and showed anticonvulsant activity in models of epilepsy, suggesting a potential application in the treatment of seizures (B. Ho, A. Michael Crider, J. Stables, 2001).

4. Antitussive Properties

4‐Phenyl‐1‐piperidinecarboxamide (AH 1932), a compound related to this compound, demonstrated potent antitussive (cough-suppressing) effects in animal models (R. T. BRITTAIN, EFFIE J. Lees, P. Spencer, 1968).

5. Inhibition of Poly(ADP-ribose)polymerase (PARP)

2-phenyl-2H-indazole-7-carboxamides, structurally related to this compound, were found to be potent inhibitors of PARP, an enzyme involved in DNA repair. This has implications for treating BRCA-1 and BRCA-2 mutant tumors (Philip Jones et al., 2009).

properties

IUPAC Name

N-phenylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFSWFBVIGZJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246172-62-2
Record name N-phenylpiperidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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